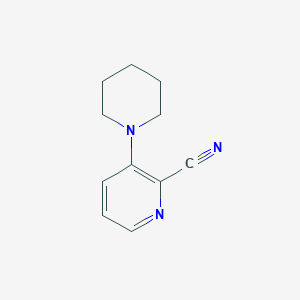

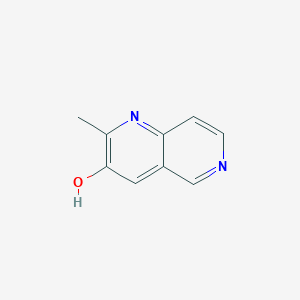

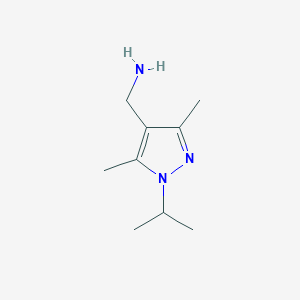

2-Methyl-1,6-naphthyridin-3-ol

概要

説明

2-Methyl-1,6-naphthyridin-3-ol is a type of 1,6-naphthyridine . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been well explored by the scientific community . Sharma et al. developed 2H-benzo[b][1,6]naphthyridin-1-one and 1-chloro-benzo[b][1,6]naphthyridine derivatives in a sequential reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one and 30% NH4OH in DMF/H2O under stirring conditions .Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The chemical reactions of 1,6-naphthyridines have been studied extensively . For example, Feng et al. developed a new library of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives through a novel ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction of isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-diones .科学的研究の応用

Anticancer Properties

1,6-Naphthyridines have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .

Anti-HIV Activity

These compounds have also been found to have anti-HIV properties . This makes them potential candidates for the development of new drugs to combat HIV.

Antimicrobial Activity

1,6-Naphthyridines have shown antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.

Anti-Inflammatory Activity

1,6-Naphthyridines have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Neurological Applications

Naphthyridine alkaloids have shown multiple activities in the neurological field . This suggests potential applications in the treatment of neurological disorders.

Cardiovascular Applications

These compounds have also shown effects on the cardiovascular system . This could lead to new treatments for cardiovascular diseases.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-1,6-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQVIMHRWJJKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NC=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)